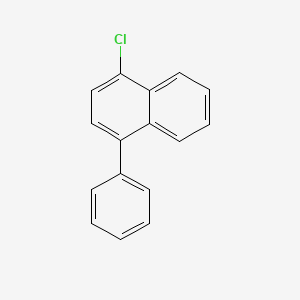
1-Chloro-4-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-phenylnaphthalene is an organic compound with the molecular formula C16H11Cl It is a chlorinated derivative of phenylnaphthalene, characterized by a chlorine atom attached to the first carbon of the naphthalene ring and a phenyl group attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenylnaphthalene can be synthesized through several methods. One common route involves the reaction of 4-chloro-1-naphthalenyl ester with trimethyl(phenyl)tin in the presence of a palladium catalyst . Another method includes the use of methanesulfonic acid and 1,1,1-trifluoro-4-chloro-1-naphthalenyl ester .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-phenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products: The major products formed from these reactions include substituted naphthalenes, quinones, and hydrogenated naphthalenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-4-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloro-4-phenylnaphthalene involves its interaction with various molecular targets. The chlorine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action include electrophilic aromatic substitution and coordination with metal catalysts .
Comparison with Similar Compounds
1-Chloro-4-(phenylethynyl)benzene: Similar in structure but contains an ethynyl group instead of a naphthalene ring.
1-Phenylnaphthalene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Chloronaphthalene: Contains a chlorine atom but lacks the phenyl group, affecting its chemical properties and applications.
Uniqueness: 1-Chloro-4-phenylnaphthalene is unique due to the presence of both a chlorine atom and a phenyl group on the naphthalene ring, which enhances its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C16H11Cl |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-chloro-4-phenylnaphthalene |
InChI |
InChI=1S/C16H11Cl/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16/h1-11H |
InChI Key |
YXXIWTMWYYBOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


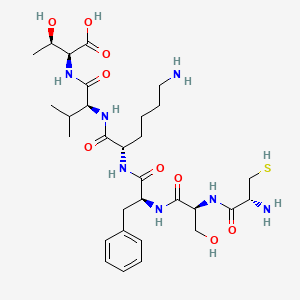
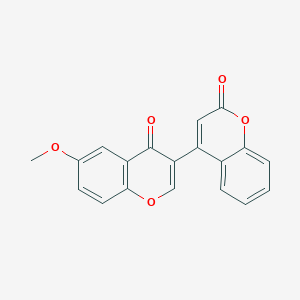

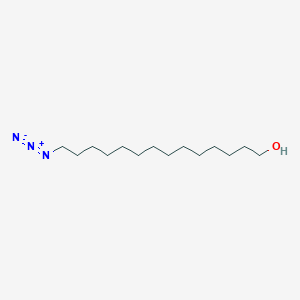
![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)



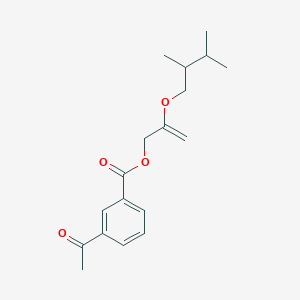
![(3R)-3-[(1S)-1-nitroethyl]cyclohexan-1-one](/img/structure/B12520851.png)
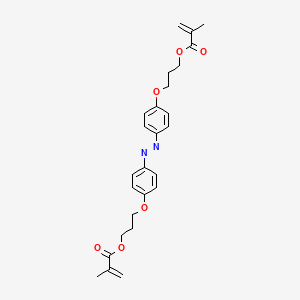
![L-Methionyl-N-[2-(pyridin-2-yl)ethyl]glycinamide](/img/structure/B12520857.png)
![2-{3-[4-(Bromomethyl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B12520869.png)
